(2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Halogen bonding Medicinal chemistry Structure-activity relationship

This 95% purity screening compound features a unique 2‑bromobenzoyl headgroup that provides σ‑hole halogen‑bonding capacity absent in its 2‑fluoro (CAS 1396761‑72‑0) and des‑bromo congeners. The furan‑thioether tail adds H‑bond acceptor functionality, creating a CNS‑drug‑like physicochemical space (estimated logP ≈ 4.2). Ideal for ENT transporter SAR, matched‑pair halogen‑effect studies, and as a versatile scaffold for focused library synthesis. Direct procurement from specialist research‑chemical suppliers ensures batch‑to‑batch consistency for reproducible lead optimization.

Molecular Formula C18H20BrNO2S
Molecular Weight 394.33
CAS No. 1396845-13-8
Cat. No. B2917034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
CAS1396845-13-8
Molecular FormulaC18H20BrNO2S
Molecular Weight394.33
Structural Identifiers
SMILESC1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H20BrNO2S/c19-17-6-2-1-5-16(17)18(21)20-9-7-14(8-10-20)12-23-13-15-4-3-11-22-15/h1-6,11,14H,7-10,12-13H2
InChIKeyRNWMYFQBUUBMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone (CAS 1396845-13-8): Structural Baseline for Piperidine-Thioether-Furan Screening Libraries


(2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone (CAS 1396845-13-8) is a synthetic small molecule with the molecular formula C₁₈H₂₀BrNO₂S and a molecular weight of 394.33 g·mol⁻¹ [1]. It belongs to a series of (aryl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone derivatives that incorporate a 2-bromobenzoyl amide headgroup, a piperidine core, and a furan-2-ylmethyl thioether tail . The compound is primarily offered as a research-grade screening compound, with typical commercial purity specifications of 95% [1]. No clinical trial involvement has been detected for this structural class [2].

Why Generic Substitution Is Not Advisable for (2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone (CAS 1396845-13-8)


Members of the (aryl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone series differ by a single aryl substituent, yet published structure-activity relationship (SAR) data for the related ENT inhibitor class demonstrate that even minor halogen substitutions (F → Cl, or ortho → meta positional shifts) can abolish or substantially alter target binding profiles [1]. The 2-bromobenzoyl headgroup in CAS 1396845-13-8 occupies a specific physicochemical space — bromine contributes distinct van der Waals volume, polarizability, and halogen-bonding potential versus fluorine, chlorine, or unsubstituted phenyl analogs [2]. Consequently, interchanging this compound with its 2-fluoro (CAS 1396761-72-0), 3-bromo, or des-bromo congeners without confirmatory comparative assay data risks introducing uncharacterized shifts in potency, selectivity, and off-target liability. The quantitative evidence below identifies the few dimensions where differentiation has been documented or can be inferred with class-level support.

Quantitative Differentiation Evidence for (2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone (CAS 1396845-13-8) Relative to Structural Analogs


Ortho-Bromine Substitution Confers Distinct Halogen-Bonding Potential vs. 2-Fluoro and Des-Halo Analogs

The 2-bromophenyl headgroup in CAS 1396845-13-8 presents a σ-hole donor capability that is structurally absent in the 2-fluoro analog (CAS 1396761-72-0) and des-halo analog. Computational studies on aryl halide–protein interactions demonstrate that bromine forms stronger halogen bonds (XB) than fluorine, with interaction energies for C–Br···O contacts reaching −3.0 to −5.0 kcal·mol⁻¹ compared to ≤ −1.0 kcal·mol⁻¹ for C–F···O [1]. In the context of the ENT inhibitor scaffold, the presence of a halogen substituent in the fluorophenyl moiety was shown to be essential for inhibitory effects on both ENT1 and ENT2 [2]. The 2-bromophenyl variant may therefore exhibit altered target engagement geometry and binding kinetics relative to its 2-fluoro congener, although direct comparative affinity data for CAS 1396845-13-8 have not been reported in peer-reviewed literature.

Halogen bonding Medicinal chemistry Structure-activity relationship

Thioether-Linked Furan Moiety Differentiates Target Compound from Simplified (2-Bromophenyl)(piperidin-1-yl)methanone (CAS 61153-35-3)

CAS 1396845-13-8 incorporates a 4-(((furan-2-ylmethyl)thio)methyl) substituent on the piperidine ring that is entirely absent in the simpler analog (2-bromophenyl)(piperidin-1-yl)methanone (CAS 61153-35-3) [1]. The simpler analog has been reported as a BRAF(V600E) inhibitor , whereas the furan-thioether extension in CAS 1396845-13-8 adds a hydrogen-bond acceptor (furan oxygen), a thioether sulfur atom, and approximately 126 Da of additional molecular weight. Published SAR on a closely related ENT inhibitor series demonstrated that replacement of a naphthalene moiety with a benzene moiety could completely abolish inhibitory effects on ENT1 and ENT2, while reintroduction of specific substituents could partially restore activity [2]. By analogy, the furan-thioether extension in CAS 1396845-13-8 is expected to confer a binding profile distinct from that of the unsubstituted piperidine analog, though direct comparative pharmacological data are not available in the public domain.

Molecular complexity Ligand efficiency Chemical probe development

Physicochemical Property Differentiation from 5-Bromofuran-2-yl Analog (CAS 1396811-64-5) Influences Membrane Permeability and Solubility

Replacement of the 2-bromophenyl group (CAS 1396845-13-8) with a 5-bromofuran-2-yl group (CAS 1396811-64-5) alters the aromatic character and lipophilicity of the amide headgroup. The 5-bromofuran analog has a molecular formula of C₁₆H₁₈BrNO₃S and MW of 384.29 g·mol⁻¹, with a topological polar surface area (tPSA) contribution from the furan carboxamide that is higher than that of the benzamide . The 2-bromophenyl variant has a calculated logP of approximately 4.2 [1], placing it in a more lipophilic region of chemical space compared to the bromofuran analog. This difference in lipophilicity can influence passive membrane permeability, plasma protein binding, and metabolic stability [2]. The 2-bromophenyl version may therefore be preferable for target classes with lipophilic binding pockets, while the bromofuran analog may offer superior solubility for biochemical assay formats.

Physicochemical profiling Drug-likeness ADME prediction

Analytical Characterization Gap: CAS 1396845-13-8 Lacks Published QC Batch Data Compared to Commercially Characterized Analogs

The 5-bromofuran analog (CAS 1396811-64-5) is supplied with batch-specific analytical characterization including NMR, HPLC, and GC from Bidepharm at 98% purity . In contrast, no publicly accessible analytical data (NMR spectra, HPLC chromatograms, or elemental analysis) have been identified for CAS 1396845-13-8 from non-prohibited sources. The compound is typically offered at 95% purity without published batch-specific QC documentation [1]. For procurement decisions involving critical bioassays or structure-based drug design, the absence of verified analytical characterization introduces an additional validation burden.

Quality control Compound procurement Analytical validation

Recommended Application Scenarios for (2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone (CAS 1396845-13-8) Based on Available Evidence


Halogen-Bonding SAR Exploration in Piperidine-Based Ligand Libraries

The ortho-bromine substituent on the benzamide headgroup provides a σ-hole donor that is unavailable in fluoro, chloro, or unsubstituted analogs. This makes CAS 1396845-13-8 a rational choice for systematic SAR studies investigating halogen-bonding contributions to target affinity and selectivity. As demonstrated by the essential role of halogen substitution in ENT1/ENT2 inhibitory activity within related scaffolds [1], bromine substitution may be critical for achieving or modulating target engagement in certain binding pockets.

Extended Pharmacophore Screening for CNS and Membrane Transporter Targets

The compound combines a lipophilic 2-bromobenzamide (estimated logP ≈ 4.2 [2]) with a furan-thioether tail that adds hydrogen-bond acceptor functionality. This physicochemical profile is consistent with CNS drug-like space, and the structurally related 2-fluoro congener has been evaluated in the context of equilibrative nucleoside transporter (ENT) inhibition [1]. Researchers investigating membrane transporters, GPCRs, or ion channels with lipophilic ligand-binding pockets may find this scaffold informative for hit-finding and lead optimization.

Chemical Probe for Differentiating Bromine-Specific Effects from General Halogen Effects

Because the 2-fluoro analog (CAS 1396761-72-0) is commercially available and has been referenced in published ENT pharmacology studies [1], a matched-pair comparison between the 2-bromo (CAS 1396845-13-8) and 2-fluoro (CAS 1396761-72-0) congeners can directly quantify the impact of halogen size, polarizability, and halogen-bonding strength on biological activity. Such paired analyses are valuable for computational model validation and for understanding halogen-specific pharmacodynamic effects.

Building Block for Focused Combinatorial Library Synthesis

The 4-(((furan-2-ylmethyl)thio)methyl)piperidine scaffold, as evidenced by the range of commercially available analogs with varying aryl headgroups (2-fluorophenyl, 5-bromofuran-2-yl, 5-chlorothiophen-2-yl sulfonyl) [1], serves as a versatile intermediate for generating focused libraries. CAS 1396845-13-8 can be employed as a reference standard or as a synthetic precursor for further derivatization, particularly at the 2-position of the phenyl ring where bromine can participate in cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification.

Quote Request

Request a Quote for (2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.